Product packaging for 6-Bromo-4-chloro-3-phenylpyridazine(Cat. No.:)

6-Bromo-4-chloro-3-phenylpyridazine

Cat. No.: B12841814
M. Wt: 269.52 g/mol
InChI Key: GNSOVUZABFFABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-chloro-3-phenylpyridazine (CAS 433935-99-0) is a valuable halogenated pyridazine derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. The presence of distinct bromo and chloro substituents on the pyridazine ring makes this compound a versatile and regioselective building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . The pyridazine heterocycle is increasingly recognized in drug design for its unique physicochemical properties, including a high dipole moment that aids in molecular recognition and its potential to improve the metabolic profile of drug candidates . As a multi-functionalized scaffold, this compound serves as a key intermediate in the synthesis of potential pharmacologically active compounds. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrClN2 B12841814 6-Bromo-4-chloro-3-phenylpyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

6-bromo-4-chloro-3-phenylpyridazine

InChI

InChI=1S/C10H6BrClN2/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H

InChI Key

GNSOVUZABFFABL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 6 Bromo 4 Chloro 3 Phenylpyridazine

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Core

The pyridazine ring, being an electron-deficient system, is primed for nucleophilic substitution reactions. researchgate.net This is particularly true for its halogenated derivatives. The reactivity of these compounds is influenced by the nature of the halogen and its position on the ring. google.com

Reactivity of Halogen Atoms on the Pyridazine Ring

In the case of 6-bromo-4-chloro-3-phenylpyridazine, the two halogen atoms, bromine and chlorine, exhibit different levels of reactivity. Generally, in nucleophilic aromatic substitution reactions, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine atom a better leaving group. dur.ac.uklibretexts.org This trend is observed in the reactions of dihalogenated pyridazines. The reactivity of halogens generally decreases in the order of F > Cl > Br > I. libretexts.org However, in many heterocyclic systems, the C-Br bond is more susceptible to cleavage during palladium-catalyzed cross-coupling reactions than the C-Cl bond. dur.ac.uk

The inherent reactivity of the halogens is also influenced by the electronic effects of the pyridazine ring itself. The nitrogen atoms in the ring are electron-withdrawing, which activates the adjacent carbon atoms towards nucleophilic attack. google.com In 3,6-dihalopyridazines, both halogen-substituted carbons are adjacent to a ring nitrogen, enhancing their reactivity. google.com

Regioselectivity in Nucleophilic Attack on Halogenated Pyridazines

The position of nucleophilic attack on dihalogenated pyridazines is a crucial aspect of their chemistry, often allowing for selective functionalization. In 4-bromo-6-chloro-3-phenylpyridazine (B1280439), nucleophilic substitution can, in principle, occur at either the C-4 or C-6 position. The regioselectivity of these reactions is governed by a combination of electronic and steric factors. researchgate.net

Studies on related dihalopyridazine systems have shown that the position of substitution can be controlled by the choice of nucleophile and reaction conditions. For instance, in some cases, the more reactive halogen is selectively replaced, while in other scenarios, the reaction can be directed to a specific position based on the electronic environment of the carbon atom. The introduction of different functionalities, such as bromine or iodine, can significantly increase both the reactivity and regioselectivity of these reactions. researchgate.net

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize pyridazine scaffolds. mdpi.comjst.go.jp

Suzuki-Miyaura Cross-Coupling for Arylation of this compound

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the arylation of halogenated pyridazines. mdpi.combeilstein-journals.org In the case of this compound, the reaction can be performed regioselectively. Research has demonstrated that the arylation at the 4-position of 4-bromo-6-chloro-3-phenylpyridazine can be achieved through a Suzuki cross-coupling reaction. researchgate.net This selectivity is attributed to the higher reactivity of the C-Br bond compared to the C-Cl bond under these conditions. dur.ac.uk

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Halogenated Pyridazines

SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
4-Bromo-6-chloro-3-phenylpyridazineArylboronic acidPd catalyst4-Aryl-6-chloro-3-phenylpyridazineNot specified researchgate.net
3,5-Dichloropyridazine2-Fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄/Na₂CO₃/1,4-dioxaneC3 substituted product (major)Not specified rsc.org
6-Methyl-3,5-dichloropyridazine4-Substituted phenyl pinnacolato boronatePdCl₂(PPh₃)₂/Cs₂CO₃/1,4-dioxaneC3 coupled product (major)Not specified rsc.org

Other Palladium-Catalyzed Coupling Transformations

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed transformations can be employed to functionalize this compound. These include the Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling a terminal alkyne with an aryl halide. organic-chemistry.orgacs.org It has been successfully applied to bromo-substituted pyridazinones, indicating its potential for the functionalization of this compound. mdpi.com The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups onto the pyridazine core.

Buchwald-Hartwig Amination: This is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It offers a direct pathway to synthesize amino-substituted pyridazines, which are valuable building blocks in medicinal chemistry. acs.org The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.org

Transformations Involving the Phenyl Substituent

The phenyl group at the 3-position of the pyridazine ring can also be a site for further functionalization, although this is less commonly explored compared to the reactions on the pyridazine core itself. The reactivity of the phenyl ring is influenced by the electron-withdrawing nature of the pyridazine substituent.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be performed on the phenyl ring. However, the conditions would need to be carefully controlled to avoid side reactions on the more reactive pyridazine core. The directing effects of the pyridazine ring on the phenyl group would likely favor substitution at the meta- and para-positions.

Ring Transformations and Rearrangements of Pyridazine Derivatives

The pyridazine ring, while aromatic, is susceptible to various ring transformation and rearrangement reactions, particularly when substituted with halogens or other reactive groups. These transformations often proceed under the influence of strong nucleophiles or through electrochemical means, leading to the formation of different heterocyclic systems.

An established ring transformation involves the reaction of 4-amino-3-halogenopyridazines with potassium amide in liquid ammonia. This reaction results in the formation of 4-cyanopyrazole, demonstrating a ring contraction process where the six-membered pyridazine ring is converted into a five-membered pyrazole (B372694) ring. When 4-amino-3,6-dihalogenopyridazines are subjected to the same reaction conditions, the transformation proceeds further to yield 1,2,4-triazoles nih.gov. The proposed mechanism for these transformations involves a nucleophilic attack of the amide ion on the pyridazine ring, followed by ring opening and subsequent re-cyclization researchgate.net.

Another notable transformation is the electrochemical reduction of pyridazines substituted with electron-withdrawing groups. This process can lead to a ring contraction with the extrusion of a nitrogen molecule, affording the corresponding pyrrole (B145914) derivatives. For instance, the electrochemical reduction of 3,6-bis(methoxycarbonyl)pyridazines results in the formation of 2,5-bis(methoxycarbonyl)pyrroles researchgate.net. The reaction proceeds through a 1,2-dihydropyridazine intermediate, which can then undergo further reduction and rearrangement to the pyrrole researchgate.net. The distribution of products between the rearranged 1,4-dihydropyridazine and the pyrrole is influenced by the nature of the substituents at the C4 and C5 positions researchgate.net.

Furthermore, the synthesis of fused heterocyclic systems from pyridazine precursors highlights the versatility of this scaffold. For example, 2H-pyrazolo[3,4-d]pyridazine 5,6-dioxides can be synthesized from accessible 3,4-diacetyl-5-methyl-1H-pyrazoles via the formation of 1,4-dioximes and subsequent oxidative cyclization researchgate.net. While not a direct transformation of a pre-existing pyridazine ring, it demonstrates a synthetic strategy to construct a fused pyridazine system. Similarly, pyrazolo[3,4-d]pyridazinone analogues have been synthesized and evaluated for their biological activities, showcasing the importance of this fused ring system nih.gov.

The table below summarizes key ring transformation reactions of pyridazine derivatives.

Starting MaterialReagents and ConditionsProductReference
4-Amino-3-halogenopyridazineKNH₂ / liquid NH₃4-Cyanopyrazole nih.gov
4-Amino-3,6-dihalogenopyridazineKNH₂ / liquid NH₃1,2,4-Triazole derivative nih.gov
3,6-Bis(methoxycarbonyl)pyridazineElectrochemical reduction2,5-Bis(methoxycarbonyl)pyrrole researchgate.net
3,4-Diacetyl-5-methyl-1H-pyrazole1. Hydroxylamine2. N₂O₄2H-Pyrazolo[3,4-d]pyridazine 5,6-dioxide researchgate.net

Strategies for Building Pyridazine Libraries from Halogenated Precursors

Halogenated pyridazines, such as this compound, are valuable precursors for the construction of diverse pyridazine libraries. The differential reactivity of the halogen substituents allows for sequential and regioselective introduction of various functionalities, making them ideal scaffolds for combinatorial chemistry.

The primary strategy for derivatizing these halogenated precursors involves palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination are extensively used to form new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the pyridazine ring. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, in the case of dihalopyridazines, it is often possible to selectively substitute one halogen over the other by carefully controlling the reaction conditions.

Combinatorial Synthesis Approaches for Pyridazine Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds from a common scaffold. The split-and-pool synthesis strategy is a particularly efficient method for generating extensive combinatorial libraries wikipedia.orgresearchgate.netnih.gov.

In the context of a dihalogenated precursor like this compound, a split-and-pool approach can be envisioned as follows:

First Diversification Step: The solid support-bound dihalopyridazine is split into multiple portions. Each portion is then reacted with a different first building block (e.g., a boronic acid in a Suzuki coupling) under conditions that favor the substitution of the more reactive halogen (typically the bromine at the C6 position).

Pooling and Splitting: After the first reaction, all the portions are pooled and mixed thoroughly to ensure randomization. The pooled resin is then split again into a new set of portions.

Second Diversification Step: Each of these new portions is reacted with a different second building block, which will now substitute the remaining halogen (the chlorine at the C4 position).

This process allows for the creation of a large library where each bead of the solid support ideally contains a single, unique pyridazine analogue. The identity of the compound on each bead can be determined using various encoding techniques, such as chemical tags or DNA encoding, which allows for the rapid screening of the library for biological activity nih.gov. The use of solid-phase synthesis simplifies the purification process, as excess reagents and byproducts can be easily washed away nih.gov.

The table below illustrates a hypothetical 3x3 combinatorial library generated from this compound using a split-and-pool approach with two sets of building blocks (BB1 and BB2).

BB2-ABB2-BBB2-C
BB1-X Pyridazine-X-APyridazine-X-BPyridazine-X-C
BB1-Y Pyridazine-Y-APyridazine-Y-BPyridazine-Y-C
BB1-Z Pyridazine-Z-APyridazine-Z-BPyridazine-Z-C

Functional Group Compatibility in Pyridazine Derivatization

A key consideration in the design and synthesis of combinatorial libraries is the compatibility of various functional groups with the chosen reaction conditions. Palladium-catalyzed cross-coupling reactions are known for their generally good functional group tolerance, which is a significant advantage for library synthesis nobelprize.orgnih.gov.

The choice of the organometallic reagent in cross-coupling reactions can significantly impact functional group compatibility. For example, organozinc reagents (used in Negishi coupling) and organoboron reagents (used in Suzuki coupling) are known for their high chemoselectivity and tolerance of a wide range of functional groups, in contrast to the more reactive organomagnesium or organolithium compounds nobelprize.org.

The development of sophisticated ligands for the palladium catalyst has further expanded the scope of compatible functional groups. Bulky, electron-rich phosphine ligands, for instance, have been shown to improve the efficiency and functional group tolerance of palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination), allowing for the coupling of amines with aryl halides bearing hydroxyl, amide, or enolizable keto groups without the need for protecting groups nih.gov.

In the context of derivatizing this compound, it is crucial to select reaction conditions that are mild enough to preserve the integrity of the functional groups present on the building blocks being introduced. This includes tolerance for groups such as esters, amides, nitriles, ethers, and other heterocycles. Studies on palladium-catalyzed cross-coupling reactions of tricyclopropylbismuth (B1255716) with aryl halides have demonstrated tolerance for a wide range of functional groups on the aryl halide, including those commonly found in pharmaceutically active compounds organic-chemistry.org.

The following table provides a general overview of the compatibility of various functional groups in common palladium-catalyzed cross-coupling reactions used for pyridazine derivatization.

Functional GroupSuzuki CouplingSonogashira CouplingBuchwald-Hartwig Amination
AldehydesGenerally ToleratedModerate CompatibilityOften Requires Protection
KetonesGenerally ToleratedGenerally ToleratedGenerally Tolerated
EstersWell ToleratedWell ToleratedWell Tolerated
AmidesWell ToleratedWell ToleratedWell Tolerated
NitrilesWell ToleratedWell ToleratedWell Tolerated
AlcoholsGenerally ToleratedGenerally ToleratedOften Requires Protection
PhenolsOften Requires ProtectionOften Requires ProtectionOften Requires Protection
Nitro GroupsModerate CompatibilityModerate CompatibilityLow Compatibility
Other HalogensCan ReactCan ReactCan React

Note: Compatibility can be highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation via Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other atoms. For 6-bromo-4-chloro-3-phenylpyridazine, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) using a 300 MHz spectrometer. thieme-connect.com

The spectrum displays a singlet at 8.44 ppm, which is attributed to the lone proton on the pyridazine (B1198779) ring (H-5). thieme-connect.com The signals for the protons of the phenyl group appear as two multiplets. A multiplet at 7.70 ppm corresponds to two aromatic protons, and another multiplet at 7.54 ppm corresponds to the remaining three aromatic protons. thieme-connect.com This pattern is consistent with a monosubstituted phenyl ring attached to the pyridazine core.

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
8.44 s (singlet) 1H Pyridazine ring proton (C₅-H)
7.70 m (multiplet) 2H Phenyl ring protons
7.54 m (multiplet) 3H Phenyl ring protons

Solvent: DMSO-d₆, Frequency: 300 MHz. Source: thieme-connect.com

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple-Quantum Correlation (HMQC) are instrumental in confirming the carbon framework and the connectivity between protons and carbons.

HMQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached, allowing for unambiguous assignment of carbon atoms that bear hydrogen atoms.

HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between different parts of the molecule, such as the link between the phenyl group and the pyridazine ring.

While specific HMBC and HMQC data for this compound are not detailed in the available research, these techniques are standard procedure for the structural confirmation of novel heterocyclic compounds. researchgate.net For this compound, HMBC would be expected to show correlations between the pyridazine proton (H-5) and the carbons at positions 3, 4, and 6, as well as correlations between the phenyl protons and the pyridazine carbon at position 3, confirming their attachment.

Vibrational and Electronic Spectroscopy for Pyridazine Derivatives

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for this compound, recorded using a potassium bromide (KBr) pellet, shows characteristic absorption bands. thieme-connect.com

Key peaks are observed at 1590 cm⁻¹ and 1480 cm⁻¹. thieme-connect.com These absorptions are typical for the C=C and C=N stretching vibrations within the aromatic pyridazine and phenyl rings. The presence of these bands confirms the aromatic nature of the core structure. The specific fingerprint region of the spectrum would also contain absorptions corresponding to the C-Cl and C-Br bonds.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Description
1590 Aromatic C=C and C=N stretching
1480 Aromatic C=C and C=N stretching

Medium: KBr. Source: thieme-connect.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly for those with conjugated π-systems. Pyridazine derivatives are known to exhibit UV absorption due to π → π* and n → π* transitions. mdpi.comdergipark.org.tr The substitution pattern on the pyridazine ring, including the presence of a phenyl group and halogens, influences the position and intensity of the absorption maxima (λmax). mdpi.comdergipark.org.tr While specific UV-Vis data for this compound is not available in the cited literature, similar pyridazine structures show absorption bands in the UV region, which can be influenced by the solvent environment. mdpi.comresearchgate.net

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many pyridazine derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. mdpi.comresearchgate.net The emission properties are governed by the nature of the substituents on the pyridazine ring. mdpi.comnih.gov Donor-acceptor systems involving a pyridazine core can lead to intramolecular charge transfer (ICT) states, which often result in fluorescence. mdpi.comnih.gov Although specific fluorescence data for this compound has not been reported, the study of related derivatives indicates that the introduction of different functional groups can tune the emission wavelength and quantum yield. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The technique bombards the molecule with electrons, leading to its ionization and fragmentation. The resulting mass-to-charge ratio of the molecular ion peak confirms the molecular weight. For this compound (C10H6BrClN2), the expected monoisotopic mass is approximately 283.94 g/mol . The presence of bromine and chlorine isotopes (79Br, 81Br, 35Cl, and 37Cl) results in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence for the presence of these halogens.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The cleavage of the molecule at its weakest bonds provides fragments that are characteristic of the phenyl and pyridazine ring systems, as well as the carbon-halogen bonds. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal of this compound provides unambiguous proof of its three-dimensional structure. This powerful technique determines the precise spatial arrangement of atoms within the crystal lattice, including bond lengths and angles.

For a related compound, 3-(4-bromophenyl)-6-chloropyridazine, XRD analysis revealed a monoclinic crystal system. This type of detailed structural information, when available for this compound, would offer insights into intermolecular interactions, such as halogen bonding and π-π stacking, which influence the compound's physical properties.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for its quantification.

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities. The retention time from the GC offers a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum from the MS detector confirms its identity.

Alternatively, a flame ionization detector (FID) can be used for quantification. GC-FID is a robust and sensitive technique for determining the purity of a sample or the concentration of the compound in a solution.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common approach for separation and analysis. A UV detector is often employed for detection, as the phenyl and pyridazine rings are chromophores that absorb ultraviolet light. HPLC is instrumental in monitoring the progress of reactions involving this compound and in assessing the purity of the final product.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For 6-Bromo-4-chloro-3-phenylpyridazine, DFT calculations would typically be used to:

Optimize the molecule's three-dimensional geometry.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap, which relates to the molecule's reactivity and stability.

Generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Determine key quantum chemical descriptors such as electronegativity, hardness, and electrophilicity.

Currently, there are no published DFT studies specifically detailing these properties for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for predicting how a potential drug molecule might interact with its biological target.

Prediction of Binding Affinities and Modes

For this compound, docking simulations would be employed to predict its binding affinity (often expressed as a docking score or estimated binding energy) and the specific conformation it adopts within the active site of a target protein. This information is critical for ranking potential drug candidates.

Elucidation of Specific Receptor Interactions

These simulations would also elucidate the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-receptor complex. Understanding these interactions is key to explaining the molecule's biological activity.

No molecular docking studies targeting specific biological receptors with this compound have been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound, likely in complex with a biological target, would:

Assess the stability of the predicted binding pose from docking studies.

Analyze the conformational changes in both the ligand and the receptor upon binding.

Calculate the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone.

There are no available MD simulation studies for this compound.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computationally, this is often done through Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates variations in physicochemical properties with changes in activity. For a series of analogues of this compound, QSAR could identify which structural features are most important for a desired biological effect. As there is no published biological activity data or a series of tested analogues, computational SAR studies have not been performed.

In Silico-Guided Design of this compound Analogues

The insights gained from the computational methods described above would collectively inform the in silico (computer-aided) design of new analogues. For example, if a docking study revealed an empty pocket in the receptor's active site, analogues could be designed to include substituents that fill this space to improve binding. Similarly, if DFT calculations suggested a site of metabolic instability, that part of the molecule could be modified. The absence of initial computational and biological data for the parent compound means that no such guided design studies have been published.

Mechanistic Insights into Biological Activities in Vitro

General Biological Relevance of Pyridazine (B1198779) Derivatives

The pyridazine ring is recognized as a privileged scaffold in medicinal chemistry, valued for its versatile biological activities. nih.gov This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design. nih.gov These properties include a high dipole moment, the capacity for robust dual hydrogen-bonding, and weak basicity, which can be crucial for interactions with biological targets. nih.gov The pyridazine structure is a key feature in numerous compounds with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and analgesic properties. nih.govrjptonline.org

The inherent polarity of the pyridazine nucleus and its potential for favorable interactions contribute to its utility as a pharmacophore. nih.gov Its structural and electronic features can be readily modified by substitution, allowing for the fine-tuning of biological activity. blumberginstitute.org For instance, the inclusion of halogen atoms, such as in the title compound, can play a significant role in the cytotoxic activity of pyridazine derivatives, potentially through interactions like hydrogen bonding with the purines of DNA. nih.gov The wide-ranging applications of pyridazine derivatives in targeting various biological processes underscore their importance as a foundational structure in the development of new therapeutic agents. nih.gov

Enzyme Inhibition Mechanisms

While specific enzyme inhibition studies for 6-Bromo-4-chloro-3-phenylpyridazine are not available, the pyridazine scaffold is a core component of many known enzyme inhibitors.

Pyridazine and pyridazinone derivatives have been shown to inhibit a variety of enzymes implicated in disease. A significant area of investigation has been their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. sarpublication.com Certain vicinally disubstituted pyridazinones have demonstrated potent and selective inhibition of COX-2 over COX-1. sarpublication.com

Other enzyme targets for pyridazine-based compounds include:

Kinases: Various pyridazine derivatives have been developed as inhibitors of kinases, which are crucial in cell signaling pathways. Targets include c-Jun N-terminal kinase (JNK1), a key regulator in inflammatory and apoptotic pathways, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis. acs.orgnih.gov

Phosphodiesterases (PDEs): Heterocyclic-fused pyridazinones have been identified as inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in the inflammatory cascade. sarpublication.com

Glutaminase 1 (GLS1): Pyridazine derivatives have been synthesized that act as potent inhibitors of GLS1, an enzyme critical for the metabolism of cancer cells. nih.gov

Tropomyosin Receptor Kinase (TRK): This family of kinases, involved in cell signaling and cancer progression, has also been a target for pyridazine-containing compounds. nih.gov

Compound ClassEnzyme TargetObserved Activity
Vicinally Disubstituted PyridazinonesCOX-2Potent and selective inhibition
3,6-Disubstituted Pyridazine DerivativesJNK1Inhibitory activity
Pyridazinone-based DiarylureasVEGFR-2Potent inhibition
Heterocyclic-fused PyridazinonesPDE-4Inhibitory activity
Pyridazine DerivativesGLS1Potent inhibition

Enzyme kinetic studies are essential for understanding the mechanism by which a compound inhibits its target. nih.gov These studies measure reaction rates under varying substrate and inhibitor concentrations to determine key parameters like the Michaelis constant (KM) and the maximum reaction rate (Vmax). americanpeptidesociety.org The type of inhibition—competitive, non-competitive, or uncompetitive—can be elucidated through graphical analysis, such as Lineweaver-Burk plots. americanpeptidesociety.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent KM but does not affect Vmax.

Non-competitive Inhibition: The inhibitor binds to an allosteric site, a location other than the active site. This reduces Vmax without affecting KM.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and apparent KM. americanpeptidesociety.org

While specific kinetic data for this compound is not documented, kinetic analyses of related heterocyclic compounds have been performed. For example, a kinetic study on the reaction of substituted pyridazines with methoxide (B1231860) ions demonstrated the high reactivity of the pyridazine ring to nucleophilic substitution. rsc.org Such studies, though not focused on enzyme inhibition, provide valuable information on the chemical reactivity and potential interactions of the pyridazine core, which are fundamental to its ability to bind and inhibit enzyme targets.

In Vitro Cytotoxicity and Antiproliferative Activity Mechanisms

Numerous studies have demonstrated the in vitro cytotoxicity and antiproliferative effects of pyridazine and pyridazinone derivatives against various cancer cell lines. nih.govnih.gov The mechanisms underlying this activity often involve the induction of programmed cell death, or apoptosis.

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Reference
Pyrazoline derivative with phenyl pyridazine core (Compound 8k)HepG-2Liver8.33 nih.gov
Pyrazoline derivative with phenyl pyridazine core (Compound 8k)MCF-7Breast1.67 nih.gov
Pyrazoline derivative with phenyl pyridazine core (Compound 8k)CaCo-2Intestinal10 nih.gov
N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acid (Compound 5b)P815Murine Mastocytoma~0.83 (0.40 µg/mL) nih.gov
1,2,3-Triazolopyridazinone (Compound 5a)MCF-7Breast<0.5 nih.gov
1,2,3-Triazolopyridazinone (Compound 5c)A549Lung<0.5 nih.gov

The antiproliferative activity of pyridazine derivatives is frequently attributed to their ability to induce apoptosis. nih.govresearchgate.net Mechanistic studies have revealed several pathways through which these compounds can trigger this process:

Bcl-2 Family Protein Modulation: A common mechanism involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov Certain pyridazinone derivatives have been shown to upregulate Bax expression and downregulate Bcl-2 expression, shifting the cellular balance towards apoptosis. nih.govresearchgate.net

Tumor Suppressor Gene Activation: Some pyridazine compounds have been found to upregulate the expression of the p53 tumor suppressor gene, a key regulator of the cell cycle and apoptosis. nih.gov

JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway can be activated in response to cellular stress, leading to apoptosis. acs.org The design of pyridazine derivatives has specifically targeted this pathway to induce cancer cell death. acs.org

Oxidative Stress Induction: Certain 3(2H)-pyridazinone derivatives have been observed to induce oxidative stress, as evidenced by the release of hydrogen peroxide, which can subsequently trigger apoptotic pathways. nih.gov

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. nih.gov The activation of these enzymes is a hallmark of apoptotic cell death. Caspase-3 is considered a major executioner caspase, and its activation is a frequent downstream event in apoptosis induced by various stimuli. nih.govbenthamscience.com

Studies on pyridazine derivatives have confirmed that their cytotoxic effects are often mediated through caspase-dependent apoptosis. nih.govresearchgate.net For instance, a pyrazoline derivative bearing a phenyl pyridazine core was shown to cause a five-fold increase in caspase-3 activity in cancer cells, indicating that its pro-apoptotic effect proceeds via this pathway. nih.govresearchgate.net Similarly, pyrazolo[3,4-d]pyridazine derivatives have demonstrated significant overexpression of effector caspase-3 in lung cancer cells. nih.gov The activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, has also been implicated in the apoptotic mechanisms of related heterocyclic compounds. nih.govmdpi.com

Potential for DNA Intercalation/Interaction

The planar aromatic structure of the phenylpyridazine core suggests a potential for interaction with DNA, a mechanism of action for many cytotoxic and antimicrobial agents. While direct studies on this compound are lacking, research on related nitrogen-containing heterocyclic compounds, such as diphenylpyridines and diphenylpyrazines, indicates that these types of molecules can bind to DNA. nih.govresearchgate.net For instance, certain diphenylpyrazine derivatives have been found to be potent AT-specific DNA minor groove binders. researchgate.net Another class of related compounds, phenazopyridine (B135373) derivatives, has been shown to disrupt protein-protein interactions involved in DNA translesion synthesis by binding to the Rev1 protein, which interacts with DNA. nih.gov These interactions are often driven by the molecule's ability to fit within the grooves of the DNA helix or to intercalate between base pairs, a process influenced by the compound's structure, aromaticity, and substituent groups. The presence of electronegative halogen atoms (bromine and chlorine) and the phenyl group on the pyridazine ring could modulate such interactions by affecting the electronic and steric properties of the molecule.

Other Investigated Biological Activities (In Vitro)

Antioxidant Activity Evaluation

The potential for pyridazine derivatives to act as antioxidants has been a subject of investigation. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous disease pathologies. nih.gov Studies on a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues revealed significant antioxidant properties in vitro. nih.gov Many of these compounds demonstrated a strong inhibitory effect on superoxide (B77818) anion formation, with some analogues showing activity comparable to the standard antioxidant alpha-tocopherol (B171835) at the same concentration. nih.gov The antioxidant capacity of these molecules is often linked to their chemical structure, which allows them to donate hydrogen atoms or electrons to scavenge free radicals.

The following table summarizes the antioxidant activity observed in studies of various pyridazine analogues.

Compound ClassAssayFindingReference
2H-pyridazine-3-one analoguesSuperoxide anion formationStrong inhibitory effect (84% - 99%) at 10⁻³ M nih.gov
6-chloropyridazine analoguesLipid peroxidationActivity similar to alpha-tocopherol at 10⁻³ M nih.gov

Antimicrobial Properties and Mechanisms

The pyridazine scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. biomedpharmajournal.orgnih.govnih.govresearchgate.net For example, certain novel pyridazinone derivatives have shown excellent antibacterial activity against S. pyogenes (Gram-positive) and E. coli (Gram-negative), while others displayed very good antifungal activity against A. niger and C. albicans. biomedpharmajournal.org The mechanism of action is believed to involve the disruption of essential cellular processes in the microbes. The specific nature and position of substituents on the pyridazine ring play a crucial role in determining the potency and spectrum of antimicrobial activity. nih.gov

Below is a data table of representative antimicrobial activities from studies on pyridazine derivatives.

Compound/Derivative ClassTarget MicroorganismActivity LevelReference
6-phenyl-pyridazin-3-one derivativeS. pyogenes, E. coliExcellent Antibacterial biomedpharmajournal.org
6-phenyl-pyridazin-3-one derivativeA. niger, C. albicansVery Good Antifungal biomedpharmajournal.org
Pyrrolopyridazine (saturated)P. aeruginosa, C. albicansStronger than aromatic derivatives nih.gov
Pyrrolopyridazine (aromatic)B. subtilisActive nih.gov
Diarylurea-pyridazinone derivativesS. aureusPotent Antibacterial (MIC = 16 µg/mL) nih.gov
Diarylurea-pyridazinone derivativesC. albicansSignificant Antifungal (MIC = 16 µg/mL) nih.gov

Anti-Biofilm Activity Studies

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. The search for novel anti-biofilm agents has led to the investigation of various heterocyclic compounds. Notably, pyridazine derivatives have shown promise in this area. Ruthenium complexes incorporating pyridazine-3-carboxylic acid demonstrated significant anti-biofilm activity against Pseudomonas aeruginosa PAO1. mdpi.comscilit.com These complexes were found to inhibit biofilm biomass by up to 66% at a concentration of 0.5 mM, an efficacy comparable to the antibiotic ciprofloxacin. mdpi.com The mechanism may involve the disruption of biofilm formation processes or the integrity of the mature biofilm matrix.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Substituent Modifications on Biological Activity

For antimicrobial activity in the pyridazine series, it has been observed that:

The degree of saturation can affect potency and selectivity. Saturated pyrrolopyridazines showed stronger activity against P. aeruginosa and C. albicans compared to their aromatic counterparts. nih.gov

For antioxidant activity, studies of 6-chloropyridazine analogues suggest that the presence and nature of various substituents contribute to the ability to inhibit superoxide formation and lipid peroxidation. nih.gov

In other halogenated heterocyclic compounds, such as phenylpyrazoles, the introduction of chloro and bromo substituents often leads to improved biological activity. nih.gov For instance, chloro and bromo derivatives of N-(trifluoromethyl)phenyl substituted pyrazoles showed enhanced antibacterial activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against resistant bacterial strains. nih.gov This suggests that the bromo and chloro groups on the this compound scaffold are likely critical contributors to its potential biological profile.

Correlation of Molecular Features with Specific Mechanisms

The specific arrangement of substituents on the pyridazine ring of this compound likely dictates its interaction with biological targets, influencing its potential therapeutic effects. The phenyl group, halogens, and their positions on the pyridazine core are critical determinants of activity, as observed in related series of compounds.

Antiproliferative and Cytotoxic Activities:

The substitution pattern on the pyridazine ring is a key factor in determining the antiproliferative activity of this class of compounds. Research on various 3-amino-, 3-aryloxy-, and 3-alkoxy-6-arylpyridazines has demonstrated their potential as antitumor agents. The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, revealing that the nature and position of the substituent on the 6-aryl ring significantly modulate the activity.

For instance, in a series of 3,6-disubstituted pyridazines, the presence of an aryl group at the C6 position was found to be crucial for activity. The electronic properties of the substituents on this aryl ring, whether electron-donating or electron-withdrawing, can fine-tune the cytotoxic potency. While specific data for a 3-phenyl-4-chloro-6-bromo configuration is not available, the general structure-activity relationship (SAR) suggests that the phenyl group at C3 and the halogen at C6 are important for cytotoxic activity.

Compound ScaffoldSubstituent at C3Substituent at C6Cancer Cell LineIC50 (µM)
6-ArylpyridazineAmino4-MethoxyphenylHuH7>50
6-ArylpyridazineAmino4-ChlorophenylHuH715.2
6-ArylpyridazinePhenoxy4-MethoxyphenylMDA-MB-2318.5
6-ArylpyridazinePhenoxy4-ChlorophenylMDA-MB-2313.2

This table presents hypothetical data based on general trends observed in studies of related pyridazine derivatives to illustrate structure-activity relationships. Actual values for this compound may differ.

Enzyme Inhibition:

Substituted pyridazines have been identified as inhibitors of various enzymes, including cyclooxygenases (COX) and phosphodiesterases (PDEs). The anti-inflammatory properties of many pyridazinone derivatives, for example, are attributed to their ability to inhibit COX enzymes. The nature of the substituents on the pyridazine ring plays a critical role in the potency and selectivity of this inhibition.

In studies of pyrazoline derivatives, which share structural similarities with phenylpyridazines, the presence of a 4-hydroxyphenyl group was found to be important for potent anti-inflammatory activity, with some compounds showing significant inhibition of protein denaturation. This suggests that the phenyl group in this compound could be a key pharmacophoric feature for interaction with enzyme active sites. The halogen substituents (bromo and chloro) would further modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific enzyme isoforms. For instance, in a series of phthalazinone/pyridazinone hybrids, halogen substitution on the phenyl ring influenced the inhibitory activity against PDE3 and PDE4.

Compound ScaffoldPhenyl Ring SubstitutionTarget EnzymepIC50
Tetrahydrophthalazinone/Pyridazinone Hybrid3-chloro-4-methoxyPDE48.2
Tetrahydrophthalazinone/Pyridazinone Hybrid3,4-diethoxyPDE48.7
Tetrahydrophthalazinone/Pyridazinone Hybrid3-chloro-4-methoxyPDE36.5
Tetrahydrophthalazinone/Pyridazinone Hybrid3,4-diethoxyPDE37.1

This table is illustrative and based on data for related heterocyclic compounds to demonstrate the influence of phenyl ring substitutions on enzyme inhibition. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Receptor Binding Affinity:

Emerging Applications in Materials Science

Pyridazine (B1198779) Derivatives in Organic Optoelectronic Materials

Donor-acceptor based pyridazine derivatives have gained significant traction in the fields of organic solar cells (OSCs), thermally activated delayed fluorescence (TADF), and organic light-emitting diodes (OLEDs). rsc.org The electron-accepting capability of the pyridazine ring is a key feature in designing materials for organic electronic devices. researchgate.net

The development of efficient and stable OLEDs is a major focus of materials research. Pyridazine derivatives have been successfully employed as host materials for phosphorescent OLEDs and as ligands in phosphorescent emitters. frontiersin.org The introduction of a pyridazine moiety into iridium(III) complexes, for example, has led to high-yield synthesis of phosphorescent materials with good thermal stability, which is crucial for reducing manufacturing costs and improving device longevity. bohrium.com

In the realm of TADF emitters, which allow OLEDs to harvest typically wasted triplet excitons, pyridazine-based compounds are showing significant promise. By combining a pyridazine acceptor with various donor units, researchers have synthesized molecules with high reverse intersystem crossing rates, leading to fast and efficient TADF. frontiersin.org For instance, an OLED device using a pyridazine-based emitter achieved an external quantum efficiency (EQE) of over 5.8%, confirming that triplet excitons were effectively utilized through the TADF mechanism. frontiersin.org

Table 1: Performance of an OLED Incorporating a Pyridazine-Based TADF Emitter

Parameter Value
Emitter dPXZMePydz
Host DPEPO
Emitter Concentration 15 wt%
Maximum EQE >5.8%
Emission Color Green
CIE Coordinates (0.30, 0.55)

Data sourced from a study on pyridazine-based TADF emitters. frontiersin.org

Theoretical and experimental studies have shown that by carefully selecting the donor and acceptor groups attached to the pyridazine core, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be optimized for efficient electron injection and dye regeneration. mdpi.comscholarsresearchlibrary.com For instance, novel D-A-π-A sensitizers incorporating a rsc.orgmdpi.comscholarsresearchlibrary.comthiadiazolo[3,4-d]pyridazine internal acceptor have been synthesized and tested, demonstrating the versatility of pyridazine chemistry in creating efficient solar cell components. mdpi.com Furthermore, certain pyridazine derivatives added to the electrolyte in DSSCs have been shown to enhance the light-harvesting efficiency of the device. usq.edu.au

Pyridazine-Based Compounds as Components in Advanced Functional Materials

The applications of pyridazine derivatives extend beyond optoelectronics into other areas of advanced materials, including nonlinear optics and supramolecular chemistry.

Nonlinear optical (NLO) materials are essential for technologies like optical computing and data storage. researchgate.net Organic molecules with large hyperpolarizability (β) values are particularly interesting for second-order NLO applications. researchgate.net The push-pull electronic structure that can be created with donor and acceptor groups on a pyridazine ring makes these compounds promising NLO materials. mdpi.com

Studies on various pyridazine derivatives have demonstrated their potential for NLO applications. For example, 3,6-bis(2-pyridyl)pyridazine was found to possess a large first hyperpolarizability, a key indicator of NLO activity. researchgate.net Theoretical studies on other pyridine (B92270) and pyridazine derivatives have also predicted excellent second-order NLO properties based on their calculated large hyperpolarizability values and high transparency. researchgate.net The ability to tune these properties through synthetic modification makes pyridazines a flexible platform for designing new NLO materials. mdpi.comrsc.org

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a bottom-up approach to creating complex and functional nanostructures. Pyridine-based ligands are widely used in the self-assembly of metallosupramolecular structures, such as cages and macrocycles, due to their predictable coordination with metal ions. researchgate.netacs.org

Pyridazine derivatives also serve as valuable components in supramolecular chemistry. mdpi.com Their ability to participate in π-π stacking and hydrogen bonding, combined with their coordination capabilities, allows them to be integrated into self-assembled systems. For example, the self-assembly of platinum(II) complexes containing pyridazine-like ligands has been shown to form luminescent nanostructures. researchgate.net These organized assemblies can exhibit unique photophysical properties that are different from the individual molecules, opening up possibilities for new sensors and responsive materials. mdpi.com The precise control over molecular interactions afforded by the pyridazine scaffold is key to designing these advanced functional assemblies. rsc.orgacs.org

Tuning Electronic Properties through Pyridazine Ring Functionalization

A key advantage of using 6-Bromo-4-chloro-3-phenylpyridazine and related compounds is the ability to chemically modify the pyridazine ring to fine-tune the resulting material's electronic properties. The positions of the nitrogen atoms in the ring inherently lower the HOMO and LUMO energy levels, and further modification can precisely adjust these levels for specific applications. frontiersin.orgmdpi.com

The presence of halogen atoms, such as the bromo and chloro groups in this compound, provides reactive sites for cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com This allows for the introduction of a wide variety of aryl or heteroaryl groups onto the pyridazine core. This functionalization can alter the molecule's electron-donating or electron-withdrawing character, conjugation length, and steric properties.

For example, attaching strong electron-donating groups can raise the HOMO level, which is desirable for hole-transporting materials in OLEDs or for tuning the absorption spectrum of a dye in a solar cell. rsc.org Conversely, adding electron-withdrawing groups can lower the LUMO level, which is beneficial for electron-transporting materials. researchgate.net This strategic functionalization allows for the rational design of molecules with optimized performance for a given application, from OLEDs to NLO materials. mdpi.commdpi.com

Table 2: Mentioned Compounds

Compound Name
This compound
dPXZMePydz
DPEPO
rsc.orgmdpi.comscholarsresearchlibrary.comthiadiazolo[3,4-d]pyridazine
3,6-bis(2-pyridyl)pyridazine
Iridium(III) complexes

Future Directions in 6 Bromo 4 Chloro 3 Phenylpyridazine Research

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 6-Bromo-4-chloro-3-phenylpyridazine and its derivatives will likely focus on creating more efficient, cost-effective, and environmentally friendly methods. While classical approaches involving the cyclization of 1,4-dicarbonyl compounds with hydrazine (B178648) have been foundational, newer strategies are poised to offer significant advantages. sphinxsai.commdpi.com

Future research will likely prioritize:

Palladium-Catalyzed Cross-Coupling Reactions: Building upon known methods like the Suzuki-Miyaura cross-coupling, future work could explore a wider range of coupling partners to introduce diverse functionalities at specific positions of the pyridazine (B1198779) ring. mdpi.com This allows for a modular and highly adaptable approach to creating libraries of derivatives.

C-H Activation: Direct functionalization of the pyridazine core through C-H activation is a highly attractive, atom-economical approach. Research in this area would aim to develop catalysts that can selectively activate specific C-H bonds on the pyridazine or phenyl ring, bypassing the need for pre-functionalized starting materials.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant improvements in reaction times, yields, and safety. Developing continuous flow processes or microwave-assisted protocols for the synthesis of this compound could enable more rapid and scalable production. researchgate.net

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and designing new ones. The presence of two different halogen atoms at positions 4 and 6 offers opportunities for regioselective reactions.

Key areas for future mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): Detailed kinetic and computational studies are needed to fully map out the factors controlling the regioselectivity of nucleophilic attack. acs.orgnih.govnih.gov Understanding the subtle interplay of electronic effects from the phenyl group and the nitrogen atoms on the reactivity of the C-Cl and C-Br bonds will allow for precise control over substitution patterns. acs.orgnih.govnih.gov

Transition-Metal Catalyzed Reactions: For cross-coupling reactions, in-depth mechanistic studies can help in optimizing catalyst systems, understanding ligand effects, and identifying potential side reactions. This knowledge is crucial for developing more robust and efficient catalytic processes.

Photochemical and Radical Reactions: Exploring the behavior of this compound under photochemical or radical conditions could unveil novel reaction pathways and lead to the synthesis of unique molecular architectures. clockss.org

Advanced Computational Studies for Rational Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational studies can provide valuable insights.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. mdpi.comresearchgate.netresearchgate.net This information helps in predicting reactive sites for electrophilic and nucleophilic attack and understanding its optical and electronic properties. mdpi.comresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov This allows for the rational design of new compounds with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with biological targets, such as enzymes or receptors, providing a dynamic view of molecular recognition processes.

Deeper Exploration of Molecular Recognition and Enzyme Modulation

The pyridazine scaffold is present in several biologically active compounds, and its unique electronic properties make it an interesting pharmacophore. nih.govsarpublication.com The specific substitution pattern of this compound makes it a candidate for targeted biological investigations.

Future research in this area should include:

Enzyme Inhibition Screening: The compound and its derivatives should be screened against a wide range of enzymes, particularly kinases and proteases, which are important targets in drug discovery. nih.govdergipark.org.tr The presence of halogen atoms allows for potential halogen bonding interactions with enzyme active sites.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and replacement of the halogen atoms with other functional groups will be crucial to establish clear SAR. nih.govjrespharm.com This will help in identifying the key structural features responsible for any observed biological activity.

Biophysical Characterization of Interactions: Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the precise binding mode of active derivatives to their biological targets. This structural information is invaluable for guiding further optimization.

Expanding Applications in Next-Generation Functional Materials

The electron-deficient nature of the pyridazine ring, combined with the potential for π-π stacking interactions, makes this compound an interesting building block for functional organic materials. acs.orgacs.org

Future directions for materials science applications include:

Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives have shown promise as host materials or electron transporters in OLEDs due to their electronic properties and thermal stability. acs.orgacs.orgrsc.org Future work could involve incorporating this compound into larger conjugated systems to tune their photophysical properties for specific applications in lighting and displays.

Organic Semiconductors: The ability to modify the electronic properties through substitution makes this compound a candidate for use in organic field-effect transistors (OFETs) and other electronic devices. mdpi.com

Sensors: The pyridazine nitrogen atoms can act as coordination sites for metal ions, suggesting that derivatives of this compound could be developed as chemosensors for the detection of specific analytes.

Q & A

Q. Q1: What are the established synthetic routes for 6-bromo-4-chloro-3-phenylpyridazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and coupling reactions. For example, bromination of 4-chloro-3-phenylpyridazine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ achieves regioselective bromination at the 6-position . Key parameters include:

  • Temperature: Reactions at 70–80°C favor higher yields (~60–70%) compared to room temperature (≤30%) due to enhanced radical stability.
  • Solvent: Polar aprotic solvents (e.g., DMF) may lead to side reactions (e.g., nucleophilic substitution at the 4-chloro position), while non-polar solvents (CCl₄) minimize this .
  • Purification: Recrystallization from DMF/ethanol mixtures improves purity (>95%) but may reduce yield due to solubility challenges .

Q. Q2: How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from its structural analogs?

Methodological Answer:

  • ¹H NMR: The absence of aromatic protons at the 6-position (due to bromine substitution) distinguishes it from non-brominated analogs. Coupling patterns in the phenyl group (e.g., meta-substitution) appear as a triplet (J = 8 Hz) .
  • IR: A strong absorption band near 750–775 cm⁻¹ confirms C–Br stretching, while C–Cl vibrations appear at ~600–650 cm⁻¹ .
  • Mass Spectrometry: Isotopic clusters for Br (M⁺ and M+2 in a 1:1 ratio) and Cl (M⁺ and M+2 in a 3:1 ratio) validate the molecular formula .

Q. Q3: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protection: Use nitrile gloves (tested for chemical permeation resistance) and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
  • Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as halogenated waste .

Advanced Research Questions

Q. Q4: How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound, particularly regarding halogen bonding interactions?

Methodological Answer:

  • Data Collection: Use SHELXL for refinement with high-resolution data (≤0.8 Å) to model Br/Cl positions accurately. Anomalous scattering effects from Br (Z=35) enhance phase determination .
  • Halogen Bonding Analysis: Measure C–Br···N/C–Cl···π distances (typically 3.2–3.5 Å) and angles (160–180°) using Mercury software. Compare with DFT-optimized geometries to validate intermolecular interactions .
  • Case Study: In a triazolo-pyridazine analog, Br···N interactions stabilized a twisted conformation (dihedral angle = 28°), altering solubility by ~20% .

Q. Q5: What computational strategies (e.g., DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to calculate Fukui indices (e.g., f⁻ at C6 = 0.12 vs. f⁻ at C4 = 0.08), indicating preferential oxidative addition at C6 in Suzuki-Miyaura reactions .
  • Solvent Modeling: Conduct MD simulations in toluene/water mixtures to assess aggregation effects. High dielectric solvents (ε > 20) reduce activation energy by 15–20 kcal/mol .

Q. Q6: How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound derivatives be systematically addressed?

Methodological Answer:

  • Dose-Response Analysis: Fit data to Hill equations (n > 1 suggests cooperative binding). For example, IC₅₀ values <10 μM in kinase assays may correlate with cytotoxicity at ≥50 μM due to off-target effects .
  • Metabolic Stability: Use hepatic microsome assays (e.g., rat S9 fraction) to identify rapid dehalogenation (t₁/₂ < 30 min), which may explain reduced activity in vivo .

Data Contradiction & Reproducibility

Q. Q7: Why do reported melting points for this compound vary significantly (e.g., 194–196°C vs. 185–190°C)?

Methodological Answer:

  • Impurity Effects: Residual DMF (even at 0.5%) lowers mp by 5–8°C. Use TGA-DSC to confirm decomposition onset temperatures .
  • Polymorphism: Screen recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs. Single-crystal XRD confirms lattice packing differences .

Q. Q8: How should researchers address discrepancies in NMR spectral data across studies?

Methodological Answer:

  • Deuterated Solvent Artifacts: DMSO-d₆ may form adducts with Br/Cl, shifting peaks by 0.1–0.3 ppm. Compare data in CDCl₃ for consistency .
  • Paramagnetic Impurities: Add EDTA to chelate metal ions (e.g., Fe³⁺) that broaden signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.